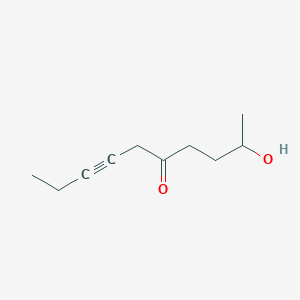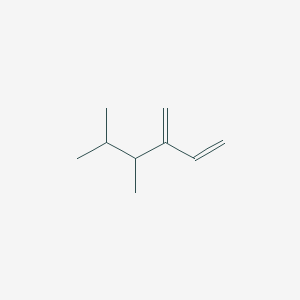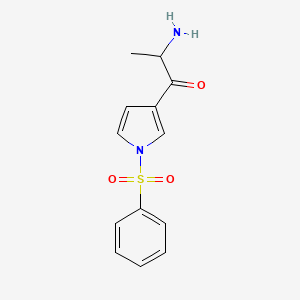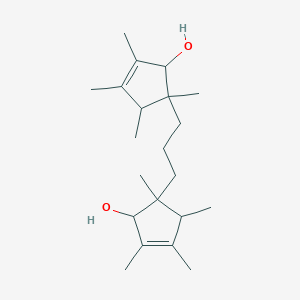
2-Hydroxydec-7-YN-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxydec-7-YN-5-one is an organic compound characterized by the presence of a hydroxyl group (-OH) and a triple bond (alkyne) within its molecular structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxydec-7-YN-5-one typically involves the use of alkyne and hydroxyl functional groups. One common method involves the reaction of a terminal alkyne with a suitable aldehyde or ketone under basic conditions to form the desired product. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products, and the product is purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions: 2-Hydroxydec-7-YN-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The triple bond can be reduced to form a double bond (alkene) or a single bond (alkane) using reducing agents such as hydrogen gas and a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst is often employed.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated compounds.
科学的研究の応用
2-Hydroxydec-7-YN-5-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving hydroxyl and alkyne groups.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Hydroxydec-7-YN-5-one involves its interaction with molecular targets through its hydroxyl and alkyne functional groups. These interactions can lead to the formation of covalent bonds with target molecules, resulting in changes to their structure and function. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used.
類似化合物との比較
2-Hydroxydec-5-YN-3-one: Similar structure but with the hydroxyl and alkyne groups at different positions.
2-Hydroxyhex-3-YN-5-one: Shorter carbon chain but similar functional groups.
2-Hydroxydec-7-YN-3-one: Different position of the hydroxyl group.
Uniqueness: 2-Hydroxydec-7-YN-5-one is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
CAS番号 |
105705-09-7 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
2-hydroxydec-7-yn-5-one |
InChI |
InChI=1S/C10H16O2/c1-3-4-5-6-10(12)8-7-9(2)11/h9,11H,3,6-8H2,1-2H3 |
InChIキー |
YAYWPPYAMDTCSQ-UHFFFAOYSA-N |
正規SMILES |
CCC#CCC(=O)CCC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Oxo-2-[(tricyclohexylstannyl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14321351.png)
![4-{2-[(Dimethylamino)methyl]-4,5-dimethylphenyl}but-3-en-2-one](/img/structure/B14321353.png)
![N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide](/img/structure/B14321356.png)

![2-[(E)-(Hydrazinylmethylidene)amino]ethane-1-sulfonothioic O-acid](/img/structure/B14321364.png)



![2-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321391.png)
![3-Methoxy-1,1-dimethylhexahydro-1H-cyclopenta[c]furan-5-ol](/img/structure/B14321395.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-enenitrile](/img/structure/B14321407.png)
